molecular formula C27H22ClN5O2 B11642125 3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11642125
M. Wt: 483.9 g/mol
InChI Key: DWLVRHSQJXOWJX-WKULSOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Indole Moiety: The indole moiety is introduced via a condensation reaction between the pyrazole derivative and 2-methyl-1H-indole-3-carbaldehyde.

    Attachment of the Chlorophenyl Group: The final step involves the reaction of the intermediate with 4-chlorophenyl methoxyphenyl ketone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the carbonyl groups, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{2-[(4-Chlorophenyl)methoxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for drug development.

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H22ClN5O2/c1-17-22(20-6-2-4-8-23(20)30-17)15-29-33-27(34)25-14-24(31-32-25)21-7-3-5-9-26(21)35-16-18-10-12-19(28)13-11-18/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+

InChI Key

DWLVRHSQJXOWJX-WKULSOCRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.